4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H8F3N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. This compound is notable for its trifluoroethyl and nitro functional groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of both the nitro and trifluoroethyl groups, which impart distinct chemical reactivity and biological activity. The ethyl ester group also enhances its solubility and stability compared to its carboxylic acid counterpart.
Properties
IUPAC Name |
ethyl 4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4/c1-2-18-7(15)6-5(14(16)17)3-13(12-6)4-8(9,10)11/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLNQWAWLXGXQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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